molecular formula C8H7BrN2 B1339806 5-Bromo-2-methylimidazo[1,2-a]pyridine CAS No. 74420-51-2

5-Bromo-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1339806
CAS No.: 74420-51-2
M. Wt: 211.06 g/mol
InChI Key: MWCDNYHSYJDDJP-UHFFFAOYSA-N
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Description

5-Bromo-2-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Bromo-2-methylimidazo[1,2-a]pyridine is utilized in the synthesis of various chemical compounds. For example, ionic liquids have been used to synthesize 3-aminoimidazo[1,2-a]pyridines in good to excellent yields, demonstrating its potential in facilitating chemical reactions (Shaabani, Soleimani, & Maleki, 2006).

Reactions and Derivatives

  • This compound is involved in reactions with substances like N-bromosuccinimide, leading to the formation of derivatives such as 2-(1-adamantyl)-3-bromo-7-methylimidazo[1,2-a]pyridine, indicating its reactivity and utility in creating diverse chemical structures (Yurchenko, Ponomarenko, Savina, & Tolmachev, 2004).

Pathways and Conditions

  • Research has shown that the halogenation of 2-unsubstituted and 2-methylimidazo[4,5-b]pyridines, including derivatives of this compound, takes different pathways depending on the acetic acid concentration used in the process (Yutilov, Lopatinskaya, Smolyar, & Gres’ko, 2005).

Biological Activities and Applications

  • Some derivatives of this compound have been investigated for their biological activities. For instance, certain derivatives have shown potent immunosuppressive effects against macrophages and T-lymphocytes, highlighting its potential in medical and pharmaceutical research (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Analytical and Spectroscopic Studies

  • Studies have also been conducted on the proton magnetic resonance spectra of certain imidazo[1,2-a]pyridines, which helps in understanding their structural and electronic properties. This research contributes to the broader understanding of the compound's characteristics in various scientific applications (Paolini & Robins, 1965).

Safety and Hazards

The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

Future Directions

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have potential applications in medicinal chemistry and material science . The goal of future work could be to explore the antimicrobial action of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide against Staphylococcus aureus .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methylimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with cellular macromolecules, such as DNA and proteins . Additionally, this compound has been shown to bind to specific receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation . For instance, this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which play a pivotal role in regulating cellular responses to external stimuli . Furthermore, this compound can affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . The impact of this compound on cellular metabolism is also noteworthy, as it can influence metabolic flux and the production of reactive oxygen species (ROS) .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit signal transduction pathways by interacting with receptors and other signaling molecules. Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors and chromatin-modifying enzymes.

Properties

IUPAC Name

5-bromo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCDNYHSYJDDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505239
Record name 5-Bromo-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-51-2
Record name 5-Bromo-2-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74420-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Bromopyridin-2-amine (25.0 g, 144 mmol) and 1-chloroacetone (20.0 mL, 251 mmol) were dissolved in ethanol (300 mL) and the mixture was heated under reflux for 3 days. The precipitated solid was collected by filtration and dissolved in dichloromethane. The solution was washed with saturated aqueous sodium hydrogen carbonate solution, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (25.0 g, yield 75%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

A mixture of 6-bromopyridin-2-ylamine (1.0 g, 5 6 mmol) and 1-chloropropan-2-one (0.5 mL, 6.3 mmol) in IMS (4 mL) was stirred at reflux for 36 hours, then cooled to room temperature and loaded onto an Isolute® SCX-2 cartridge (20 g). The cartridge was washed with MeOH then the desired product eluted with 2 M NH3 in MeOH. After the solvents were removed, the residue was purified by flash chromatography (Si—PPC, MeOH:Et2O, gradient 0:100 to 10:100) to give 5-Bromo-2-methylimidazo[1,2-a]pyridine as a yellow oil (547 mg, 45%). LCMS (Method H): RT=0.31 min and 2.04 min, [M+H]+ 211(79Br) and 213(81Br)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
4 mL
Type
solvent
Reaction Step One

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